(R)-1-(3-Methoxyphenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(3-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBPFBWAXNCEOG-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152896 | |
| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120523-12-8 | |
| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120523128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(3-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99796X35Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for R 1 3 Methoxyphenyl Ethanol
Asymmetric Catalytic Synthesis of (R)-1-(3-Methoxyphenyl)ethanol
The enantioselective synthesis of this compound is predominantly achieved through the asymmetric reduction of its corresponding prochiral ketone, 3-methoxyacetophenone. This transformation is facilitated by various catalytic systems, including transition metal complexes and organocatalysts.
Chiral Transition Metal-Catalyzed Reductions of 3-Methoxyacetophenone
Ruthenium-based catalysts are widely employed for the asymmetric transfer hydrogenation of aromatic ketones. researchgate.netdiva-portal.orgresearchgate.netmdpi.com These systems typically utilize a chiral ligand to induce enantioselectivity. For the reduction of 3-methoxyacetophenone, ruthenium complexes containing ligands like TsDPEN have demonstrated high efficiency. ecust.edu.cn In a notable example, a heterogeneous asymmetric transfer hydrogenation in water using a supported Ru-TsDPEN catalyst resulted in excellent enantioselectivity (95% ee) and high reactivity. ecust.edu.cn The use of isopropanol (B130326) is a common hydrogen source in these reactions. researchgate.netresearchgate.net The mechanism often involves a Ru-H species, and the reaction can be performed under weak base conditions. researchgate.net
Table 1: Performance of Ruthenium-Based Catalysts in the Asymmetric Transfer Hydrogenation of 3-Methoxyacetophenone
| Catalyst System | Hydrogen Source | Enantiomeric Excess (ee) | Conversion/Yield | Reference |
| Supported Ru-TsDPEN in water | HCO2Na | 95% | High | ecust.edu.cn |
| [Ru(η6-p-cymene)(μ-Cl)Cl]2 / Phosphinite Ligand | iso-PrOH | High | High | researchgate.net |
| Ruthenium(II)/Monotosylated Diamine | Formic acid/triethylamine | High | High | mdpi.com |
Titanium-mediated enantioselective alkylation of aldehydes represents another strategy for synthesizing chiral alcohols. acs.orgrushim.ruresearchgate.net This method involves the addition of an alkyl group to an aldehyde in the presence of a chiral titanium complex. For instance, the use of a titanium precatalyst like (R,R)-ethylenebis(tetrahydroindenyl)titanium difluoride, which is converted to the active catalyst, has been successful in the asymmetric reduction of aryl alkyl ketones. acs.org While specific data for the direct synthesis of this compound via this method is not detailed in the provided results, the general applicability to aryl alkyl ketones suggests its potential. acs.orgrushim.ru The process often involves the use of a silane (B1218182) as a reducing agent, followed by protiodesilylation. acs.org
Iron-catalyzed asymmetric hydrosilylation has emerged as a cost-effective and environmentally friendly method for the reduction of ketones. nih.govresearchgate.netrsc.org Chiral iminopyridine-oxazoline (IPO) ligands complexed with iron have shown excellent activity and high enantioselectivity in the hydrosilylation of aryl ketones. nih.govgelest.com One study reported up to 99% yield and 93% ee for the reduction of aryl ketones using a sterically hindered iron catalyst. nih.gov Another iron-based system utilizing a BIAN-Fe(C7H8) complex has been shown to be effective for the hydrosilylation of ketones under solvent-free conditions. researchgate.net While a specific enantiomeric excess for this compound using this exact method is not provided, an iron(II)-bis(isonitrile) catalyst yielded the (S)-enantiomer with 54% ee, demonstrating the potential for enantioselective reduction of 3-methoxyacetophenone with iron catalysts. rsc.org
Table 2: Iron-Catalyzed Asymmetric Reduction of 3-Methoxyacetophenone
Organocatalytic Strategies for Enantioselective Construction
Asymmetric organocatalysis provides a metal-free alternative for the synthesis of chiral molecules. au.dkrsc.orgacs.org Chiral phosphoric acids, for example, have been utilized as versatile Brønsted acid catalysts in a variety of enantioselective transformations. scispace.com These catalysts can activate electrophiles, such as imines, through hydrogen bonding. scispace.com While direct organocatalytic reduction of 3-methoxyacetophenone to this compound is not extensively detailed in the search results, organocatalytic methods have been successfully applied to the synthesis of related chiral building blocks. rsc.orgacs.org For instance, cinchona alkaloid-derived squaramide bifunctional organocatalysts have been used in enantioselective oxa-Michael reactions. acs.org
Other Chiral Catalyst-Mediated Transformations
Other transition metals have also been explored for the asymmetric synthesis of chiral alcohols. Iridium complexes, for example, are effective for the asymmetric hydrogenation of ketones. smolecule.commdpi.com An Ir-catalyzed asymmetric silane reduction of 3'-methoxyacetophenone (B145981) using a hydroxyamide-functionalized azolium ligand on a solid support yielded (S)-1-(3-methoxyphenyl)ethanol with 65% ee. mdpi.com Copper-catalyzed asymmetric hydrosilylation is another notable method. A system using a dipyridylphosphine ligand with CuF2 has shown high reactivity and enantioselectivity for a range of aryl alkyl ketones. nih.gov Silver-catalyzed enantioselective transformations have also been developed, though their application to the direct synthesis of this compound is not specified. tandfonline.com Biocatalytic methods, using enzymes like alcohol dehydrogenases from organisms such as Saccharomyces cerevisiae or ketoreductases, offer a highly selective route to this compound, often achieving high enantiomeric excess (>97% ee). scielo.br
Biocatalytic Production of this compound
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Biocatalysis, utilizing either whole microbial cells or isolated enzymes, presents a powerful and environmentally benign alternative to traditional chemical methods for producing these valuable synthons. nih.govmdpi.com The production of this compound from its corresponding prochiral ketone, 3-Methoxyacetophenone, is a well-documented example of the efficacy of biocatalytic reduction.
Whole-Cell Bioreduction of 3-Methoxyacetophenone
Whole-cell biocatalysis leverages the natural metabolic machinery of microorganisms, such as bacteria and yeasts, to perform desired chemical transformations. This approach offers several advantages, including the elimination of costly enzyme isolation and purification steps and the inherent presence of cofactor regeneration systems within the cell. mdpi.com
Strains of Lactobacillus paracasei, a genus of lactic acid bacteria, have been identified as highly effective biocatalysts for the asymmetric reduction of ketones. Specifically, Lactobacillus paracasei BD87E6 has demonstrated exceptional performance in the bioreduction of 3-Methoxyacetophenone. In a preparative scale reaction, this strain successfully converted the ketone to this compound, achieving a high yield of 92% and an outstanding enantiomeric excess of 99%. researchgate.net The systematic optimization of reaction conditions for Lactobacillus paracasei strains has highlighted their potential for industrial-scale production of this chiral alcohol. researchgate.net
Saccharomyces cerevisiae, commonly known as baker's yeast, is one of the most widely used microorganisms in biocatalysis due to its availability, low cost, and well-understood genetics. researchgate.netnih.gov Various strains of S. cerevisiae have been screened for their ability to reduce acetophenone (B1666503) and its derivatives. tandfonline.comresearchgate.net While effective for many ketone reductions, in direct comparative studies for the synthesis of 1-(3-Methoxyphenyl)ethanol (B1583643), other yeast species have occasionally shown superior performance. tandfonline.com For instance, in a screening of fifteen yeast strains, which included Saccharomyces cerevisiae, the Debaryomyces hansenii P1 strain was ultimately selected for its more effective asymmetric reduction capabilities for this specific substrate. tandfonline.comresearchgate.net
Debaryomyces hansenii is a halotolerant yeast that has been isolated from various environments, including fermented meat products. tandfonline.comwikipedia.org The P1 strain of this yeast has emerged as a particularly potent biocatalyst for the asymmetric reduction of substituted acetophenones. tandfonline.comresearchgate.net Under optimized conditions, this strain converts ketones to their corresponding optically active alcohols with high conversion rates and exceptional enantiomeric excess. tandfonline.com A preparative scale bioreduction of 3-Methoxyacetophenone using D. hansenii P1 yielded this compound with an 82% yield and an enantiomeric excess greater than 99%. tandfonline.comresearchgate.netresearchgate.nettandfonline.com This successful scale-up demonstrates the industrial applicability of D. hansenii P1 for producing enantiomerically pure chiral secondary alcohols. tandfonline.comresearchgate.net
Table 1: Whole-Cell Bioreduction of 3-Methoxyacetophenone
| Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Lactobacillus paracasei BD87E6 | This compound | 92% | 99% |
| Debaryomyces hansenii P1 | This compound | 82% | >99% |
Isolated Enzyme Catalysis
The use of isolated enzymes, such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), offers a more controlled approach to biocatalysis. This method allows for higher reaction concentrations and simplifies downstream processing, although it requires enzyme production and the addition of a cofactor regeneration system. mdpi.comnih.gov
Alcohol dehydrogenases and ketoreductases are classes of enzymes that catalyze the reversible reduction of ketones to alcohols. jmb.or.kr They have become indispensable tools in organic synthesis for producing chiral alcohols with high stereoselectivity. researchgate.net
Site-directed mutagenesis has been employed to engineer ADHs with improved or altered substrate specificity. For example, a triple mutant (A85G/C295A/I86A) of the secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH) was developed that showed a 1.2-fold improved yield in the production of this compound from 3-Methoxyacetophenone. jmb.or.krresearchgate.net Another double mutant of TeSADH, I86A/C295A, also facilitated the asymmetric reduction of 3'-methoxyacetophenone to yield the (R)-alcohol with an enantiomeric excess greater than 99%. uga.edu It is noteworthy that the stereochemical outcome is highly dependent on the specific enzyme used; for instance, the (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum reduces 3'-methoxyacetophenone to the opposite (S)-enantiomer. nih.gov
Ketoreductases (KREDs) are also widely applied for the enantioselective reduction of ketones. researchgate.netrsc.org A recombinant ketoreductase from Pichia glucozyma (KRED1-Pglu), for example, has been used for the reduction of a variety of substituted acetophenones. rsc.org Computational methods and minimal experimental screening have been used to invert the enantioselectivity of some ketoreductases, allowing for the production of (R)-alcohols with up to 99% enantiomeric excess from acetophenone derivatives. researchgate.net
Table 2: Isolated Enzyme-Catalyzed Reduction of 3-Methoxyacetophenone
| Enzyme (Source) | Mutant | Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Secondary Alcohol Dehydrogenase (TeSADH) | A85G/C295A/I86A | This compound | - (Improved Yield Reported) |
| Secondary Alcohol Dehydrogenase (TeSADH) | I86A/C295A | This compound | >99% |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Wild Type | (S)-1-(3-Methoxyphenyl)ethanol | Not specified |
Strategies for Cofactor Regeneration in Enzymatic Reactions
The enzymatic synthesis of this compound via the asymmetric reduction of 3'-methoxyacetophenone is predominantly catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, which act as hydride donors. Due to the high cost of these cofactors, their stoichiometric use is economically prohibitive for large-scale synthesis. Consequently, efficient in situ regeneration systems are essential to continuously convert the oxidized cofactor (NADP⁺/NAD⁺) back to its reduced state (NADPH/NADH), allowing for the use of catalytic amounts of the cofactor. matthey.comorganic-chemistry.org
Commonly employed strategies for cofactor regeneration are enzyme-coupled and substrate-coupled systems.
Enzyme-Coupled Regeneration: This is the most prevalent approach, utilizing a second enzyme and a cheap, sacrificial co-substrate to drive the regeneration cycle.
Formate (B1220265) Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide, coupled with the reduction of NAD⁺ to NADH. organic-chemistry.org This system is widely used for NADH regeneration but is not suitable for NADPH. organic-chemistry.org
Glucose Dehydrogenase (GDH): GDH is frequently used for both NADH and NADPH regeneration. It oxidizes D-glucose to D-glucono-δ-lactone. matthey.comorganic-chemistry.org Commercial KRED screening kits often include a recycle mix containing D-glucose and GDH to facilitate the reaction. scielo.br
Alcohol Dehydrogenase (ADH): An ADH can also be used as the regenerating enzyme, employing a simple alcohol like isopropanol as the co-substrate, which is oxidized to acetone. nih.gov
A study on the deracemization of secondary alcohols utilized a KRED recycle mix that included D-glucose and glucose dehydrogenase (GDH) for cofactor regeneration during the reduction of the intermediate ketone. scielo.br In another approach, an engineered, highly stable ADH from Clostridium beijerinckii (CbADH-6M) was specifically developed for NADPH regeneration and successfully coupled with an ADH from Lactobacillus kefir (LkADH) to synthesize various chiral aromatic alcohols. nih.gov The addition of the CbADH regenerating enzyme significantly accelerated the catalytic rate of LkADH. nih.gov
Substrate-Coupled Regeneration: In this system, a single enzyme is capable of both reducing the primary ketone substrate and oxidizing a sacrificial co-substrate, which is added in large excess. Isopropanol is a common co-substrate for this purpose. rsc.org However, this approach can sometimes be limited by competitive inhibition between the two substrates. nih.gov
Enzyme Engineering and Directed Evolution for Stereoselectivity Enhancement
While wild-type enzymes can exhibit useful catalytic activity, their performance is often suboptimal for industrial applications in terms of activity, stability, or stereoselectivity. Enzyme engineering, particularly through directed evolution and structure-guided rational design, has become an indispensable tool for tailoring ketoreductases (KREDs) to meet specific process demands. rsc.orgpnas.org These techniques allow for the generation of enzyme variants with dramatically improved properties for synthesizing chiral alcohols like this compound. rsc.orgdeepdyve.com
Directed evolution mimics natural selection in a laboratory setting. It involves creating large libraries of mutant enzymes through random mutagenesis, followed by high-throughput screening to identify variants with desired improvements, such as enhanced stereoselectivity. rsc.org Successive rounds of mutation and screening can lead to enzymes with properties far exceeding the wild-type parent. pnas.org
Key research findings in this area include:
Enhanced Stereoselectivity: Directed evolution has been used to improve KREDs to produce homochiral alcohols with enantiomeric excesses (ee) greater than 99%. rsc.org Sometimes, this involves blocking reaction pathways that lead to the undesired enantiomer, resulting in a slower but more selective enzyme. pnas.org
Structure-Guided Design: By analyzing the crystal structure of an enzyme, scientists can identify key amino acid residues in the substrate-binding pocket that influence stereoselectivity. rsc.orgdeepdyve.com Site-directed mutagenesis at these positions can rationally alter the enzyme's properties. For instance, structure-guided evolution of a ketoreductase from Exiguobacterium sp. yielded mutants with remarkably improved activity and excellent stereoselectivity (>99% de, >99% ee) for bulky α-amino β-keto esters. deepdyve.com
Broadened Substrate Scope: Engineering efforts have successfully expanded the substrate range of enzymes. An aldo-keto reductase (AKR) from Kluyveromyces marxianus, initially inactive towards aromatic ketones, was engineered through directed evolution. The final variant exhibited enhanced activity and strict R-stereoselectivity towards a range of substrates, including aromatic ketones. researchgate.net
These advanced engineering strategies have elevated the precision of biocatalysis, enabling the production of chiral alcohols with exceptionally high enantiopurity, which was once a significant challenge. rsc.org
Resolution Methodologies for Racemic 1-(3-Methoxyphenyl)ethanol
When direct asymmetric synthesis is not employed, this compound must be obtained by separating it from its corresponding (S)-enantiomer in a racemic mixture. Resolution methodologies achieve this separation based on the differential properties of the enantiomers when interacting with a chiral environment.
Diastereomeric Salt Formation and Fractional Crystallization
A classical and widely used industrial method for resolving racemates is through the formation of diastereomeric salts. rsc.org This technique involves reacting a racemic mixture (in this case, an alcohol that can be converted to a basic amine) with an enantiopure resolving agent (a chiral acid). pageplace.de The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. rsc.org
Resolution with Enantiopure Mandelic Acid Derivatives
Enantiopure mandelic acid is an effective resolving agent for racemic 1-(3-methoxyphenyl)ethylamine, the amine analogue of the target alcohol. The resolution process involves reacting the racemic amine with an enantiopure form of mandelic acid, such as (R)-mandelic acid, to form two diastereomeric salts: (R)-amine·(R)-acid and (S)-amine·(R)-acid. Due to their different spatial arrangements, these salts exhibit different solubilities in a given solvent, enabling separation.
A detailed study on this resolution demonstrated high efficiency. researchgate.net The process achieved excellent separation through a two-step crystallization protocol.
| Step | Solvent | Product | Yield (%) | Diastereomeric Excess (de) (%) |
| Initial Crystallization | Methanol | Less-soluble diastereomeric salt | 70 | 99 |
| Recrystallization | 2-Propanol | (R)-1-(3-Methoxyphenyl)ethylamine · (R)-Mandelic acid | 97 | 100 |
| Data sourced from ResearchGate. researchgate.net |
After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine, from which the resolving agent can be recovered. researchgate.net The enantiopure amine can then be used directly or converted back to the corresponding alcohol.
Kinetic Resolution Techniques
Kinetic resolution is a powerful method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. In an ideal kinetic resolution, one enantiomer reacts quickly to form a product while the other remains largely unreacted, allowing for their separation.
Oxidative Kinetic Resolution via Enzyme Systems
For the preparation of this compound, oxidative kinetic resolution (OKR) is a highly effective strategy. This approach uses an enzyme system to selectively oxidize the (S)-enantiomer of racemic 1-(3-methoxyphenyl)ethanol to the corresponding ketone (3'-methoxyacetophenone), leaving the desired (R)-enantiomer unreacted and thus enriched. rsc.orgcsic.es
Several enzyme systems have been successfully applied to this transformation:
Candida albicans : In one study, immobilized whole cells of the yeast Candida albicans were used to perform the OKR of various (±)-1-arylethanols. scielo.brscielo.br This step was followed by the reduction of the resulting ketone using a ketoreductase, creating a deracemization process that converts the entire racemic mixture into the desired (R)-enantiomer. For (±)-1-(3-methoxyphenyl)ethanol, this sequential process yielded this compound with high enantiomeric excess. scielo.brscielo.br
| Substrate | Biocatalyst System | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reaction Time (h) |
| (±)-1-(3-Methoxyphenyl)ethanol | C. albicans (OKR) + KRED (Reduction) | This compound | 70 | 91 | 5 |
| Data sourced from SciELO. scielo.brscielo.br |
Engineered Aryl-Alcohol Oxidases (AAO): Researchers have engineered a fungal aryl-alcohol oxidase from Pleurotus eryngii to enhance its activity and selectivity towards secondary alcohols. rsc.org By combining computational simulations and site-directed mutagenesis, variants were created that could efficiently and selectively oxidize the (S)-enantiomer of secondary aryl-alcohols. The double mutant I500M/F501W was particularly effective for the model substrate (±)-1-(p-methoxyphenyl)-ethanol, achieving >99% ee for the remaining (R)-alcohol by completely oxidizing the (S)-enantiomer. rsc.orgcsic.es This demonstrates the potential for creating highly specialized enzymes for the kinetic resolution of substrates like 1-(3-methoxyphenyl)ethanol.
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) has emerged as a powerful strategy for the synthesis of enantiomerically pure alcohols, including this compound, by overcoming the 50% theoretical yield limit of traditional kinetic resolution. academie-sciences.fr This approach combines the enantioselective transformation of one enantiomer with the in-situ racemization of the other, allowing for the theoretical conversion of the entire racemic mixture into a single desired enantiomer. academie-sciences.frnih.gov
A prominent and effective method for the DKR of secondary alcohols involves a chemoenzymatic approach, coupling a metal-based racemization catalyst with a lipase (B570770) for enantioselective acylation. nih.govjst.go.jp Ruthenium complexes are frequently employed as racemization catalysts due to their high efficiency. academie-sciences.frnih.govmdpi.com For the synthesis of this compound, a combination of a ruthenium catalyst and a lipase, such as Candida antarctica lipase B (CALB), has proven effective. uniovi.esacs.org The lipase selectively acylates the (R)-enantiomer, while the ruthenium complex continuously racemizes the remaining (S)-enantiomer, thereby enriching the (R)-acetate. uniovi.esacs.org
Specifically, the DKR of racemic 1-(3-methoxyphenyl)ethanol has been achieved using CALB in conjunction with chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) as the racemization agent and isopropenyl acetate (B1210297) as the acyl donor. uniovi.es This reaction, conducted in toluene (B28343) at 50 °C for 24 hours, resulted in the formation of the corresponding enantiopure (R)-acetate in a 91% yield. uniovi.es Another approach utilized a biocatalytic cascade process with immobilized Candida albicans cells and a ketoreductase to achieve the deracemization of (±)-1-(3-methoxyphenyl)ethanol, yielding the (R)-enantiomer with a 70% yield and 91% enantiomeric excess (ee) after 5 hours. scielo.br
The choice of solvent and acyl donor can significantly impact the efficiency of the DKR process. acs.org Nonpolar solvents like toluene and hexane (B92381) have been shown to provide better results in some systems. acs.org Furthermore, the development of air-stable ruthenium catalysts has simplified the experimental setup for DKR of secondary alcohols. acs.org
Recent advancements have also explored the use of heterogeneous catalysts, such as zeolites, for the racemization step, which can simplify catalyst recovery and reuse. rsc.orgresearchgate.net For instance, a long-term continuous DKR of rac-1-phenylethanol was successfully carried out using immobilized lipase and an acidic zeolite catalyst in a biphasic system of ionic liquid and supercritical carbon dioxide, demonstrating good yields and excellent enantioselectivity over an extended period. rsc.org
Comparative Analysis of Synthetic Pathways for this compound
The practical application of any synthetic route hinges on its process efficiency and scalability. For the production of this compound, DKR offers a significant advantage in terms of theoretical yield (up to 100%) compared to traditional kinetic resolution (maximum 50%). academie-sciences.fr This inherent efficiency makes DKR an attractive option for large-scale synthesis.
The scalability of DKR processes is influenced by several factors, including catalyst loading, reaction time, and the ease of product separation and catalyst recovery. The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), facilitates catalyst reuse and simplifies downstream processing, contributing to a more scalable and cost-effective process. acs.orgrsc.org
Achieving high enantiomeric excess (ee) and chemical yield is paramount in the synthesis of chiral compounds. For this compound, various DKR strategies have demonstrated the ability to produce the target molecule with high stereoselectivity and in good yields.
In one reported DKR protocol, this compound acetate was obtained with a 91% yield and high enantiomeric purity. uniovi.es Another biocatalytic deracemization method yielded this compound with a 70% yield and 91% ee. scielo.br The optimization of reaction parameters is crucial for maximizing both yield and ee. Factors such as the choice of lipase, ruthenium catalyst, acyl donor, solvent, and temperature all play a significant role. acs.orgnih.gov For example, in the resolution of (R,S)-1-(4-methoxyphenyl)ethanol, optimizing these parameters led to an ee of 99.87% with a conversion of 56.71%. nih.gov
The following table summarizes the results of different DKR approaches for producing enantiomerically enriched 1-aryl ethanols, providing a comparative overview of their effectiveness.
| Catalyst System | Substrate | Product | Yield (%) | ee (%) | Reference |
| CALB, chlorodicarbonyl(1,2,3,4,5-pentaphenylcyclopentadienyl)ruthenium(II) | rac-1-(3-methoxyphenyl)ethanol | (R)-1-(3-methoxyphenyl)ethyl acetate | 91 | High | uniovi.es |
| Candida albicans, Ketoreductase | (±)-1-(3-methoxyphenyl)ethanol | This compound | 70 | 91 | scielo.br |
| Novozym 435, Ruthenium complex 5b, Ag₂O | rac-1-phenylethanol | (R)-1-phenylethyl acetate | 98 | >99 | acs.org |
| Novozym 435, Acidic Zeolite | rac-1-phenylethanol | (R)-phenylethyl propionate | up to 98.0 | up to 97.3 | rsc.org |
| Novozym 40086 | (R,S)-1-(4-methoxyphenyl)ethanol | (S)-1-(4-methoxyphenyl)ethanol | 56.71 (conversion) | 99.87 | nih.gov |
This table is for illustrative purposes and compares different 1-aryl ethanols to provide a broader context for DKR efficiency.
The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. imist.mannsaikiacollege.orgresearchgate.net The production of this compound through DKR can be evaluated against these principles.
Atom Economy : DKR, in principle, has a high atom economy as it aims to convert all of the starting material into the desired product. nnsaikiacollege.org
Use of Catalysis : The use of catalytic amounts of both the lipase and the racemization catalyst is a key feature of DKR, which is preferable to stoichiometric reagents. nnsaikiacollege.org
Safer Solvents and Auxiliaries : While traditional DKR often employs organic solvents like toluene, research into greener solvent systems is ongoing. acs.orgimist.ma The use of supercritical carbon dioxide as a solvent in a continuous DKR process is a notable example of a more environmentally benign approach. rsc.org
Energy Efficiency : Many DKR processes for secondary alcohols can be conducted at moderate temperatures (e.g., 25-50 °C), which contributes to energy efficiency. uniovi.esacs.orgrsc.org
Renewable Feedstocks : While the immediate precursors to 1-(3-methoxyphenyl)ethanol are typically derived from fossil fuels, the broader field of green chemistry encourages the use of renewable feedstocks. nnsaikiacollege.orgrsc.org The principles of biocatalysis inherent in the enzymatic resolution step align with the use of natural and renewable resources.
The development of heterogeneous and recyclable catalysts, such as immobilized enzymes and zeolite-based racemization catalysts, further enhances the sustainability of the process by reducing waste and allowing for continuous operation. rsc.orgresearchgate.net The CHEM21 green metrics toolkit provides a framework for a more comprehensive evaluation of the greenness of a chemical process, considering factors beyond just yield and ee. rsc.org
Mechanistic Investigations of R 1 3 Methoxyphenyl Ethanol Transformations
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
The asymmetric synthesis of (R)-1-(3-Methoxyphenyl)ethanol from its prochiral precursor, 3-methoxyacetophenone, is a focal point of research, employing chiral catalysts to achieve high enantioselectivity. The mechanistic underpinnings of these transformations are crucial for optimizing reaction conditions and catalyst design.
Computational methods, particularly Density Functional Theory (DFT), have become instrumental in elucidating the transition states of asymmetric reactions. For the synthesis of this compound via catalytic hydrogenation, studies suggest that the electronic effects of the meta-methoxy group play a significant role in stabilizing the transition state. This electron-donating group can influence the binding of the substrate to the metal center of the catalyst.
Computational modeling of the transition state for hydride transfer helps to identify the steric and electronic factors that contribute to selectivity. The orientation of the methoxy (B1213986) group within the catalyst's chiral pocket affects the energy barrier for the hydride transfer step. In related catalytic systems, the difference in energy between the starting materials and the β-hydride elimination transition state is used as a predictor of reaction rate and enantioselectivity. caltech.edu The stability of these transition states is influenced by the coordination of the substrate, the nature of the chiral ligands, and the solvent, all of which collectively determine the favored pathway to the (R)-enantiomer.
The enantioselective synthesis of this compound is frequently achieved through asymmetric transfer hydrogenation of 3-methoxyacetophenone. This process relies on chiral inducers, typically transition metal complexes containing chiral ligands. Ruthenium and rhodium-based catalysts are commonly employed for this purpose.
The catalytic cycle for asymmetric transfer hydrogenation generally involves the following key steps:
Formation of a Metal-Hydride Species: The catalyst reacts with a hydrogen donor (e.g., isopropanol (B130326) or formic acid) to form a reactive metal-hydride intermediate.
Substrate Coordination: The ketone, 3-methoxyacetophenone, coordinates to the chiral metal complex. The specific geometry of the chiral ligands dictates a preferred orientation for the substrate.
Stereoselective Hydride Transfer: The hydride is transferred from the metal center to the carbonyl carbon of the ketone. Due to the chiral environment created by the ligands, this transfer occurs preferentially to one face of the ketone, leading to the formation of the (R)-alcohol.
Product Release and Catalyst Regeneration: The resulting this compound is released, and the catalyst is regenerated to participate in the next cycle.
The enantioselectivity of the reaction is determined during the hydride transfer step, where the steric and electronic interactions between the substrate and the chiral ligand create a significant energy difference between the two possible diastereomeric transition states.
Enzymatic Reaction Mechanisms and Substrate-Enzyme Interactions
Biocatalysis offers a highly selective and environmentally benign route to chiral alcohols like this compound. Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are used to catalyze the stereoselective reduction of 3-methoxyacetophenone.
The high enantioselectivity of biocatalytic reductions stems from the precisely defined three-dimensional structure of the enzyme's active site. This site acts as a chiral pocket that binds the substrate, 3-methoxyacetophenone, and the cofactor (typically NADH or NADPH) in a specific orientation. This enforced proximity and orientation ensure that the hydride from the cofactor is delivered to only one face of the prochiral carbonyl group.
For the synthesis of the (R)-enantiomer, the active site conformation forces the substrate to bind in a way that exposes its re-face to the cofactor's hydride. This stereocontrol is governed by the Prelog rule for many dehydrogenases. Site-directed mutagenesis has been employed to enhance the activity and selectivity of these enzymes. For instance, mutants of Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase (TeSADH), such as the A85G/C295A/I86A variant, have shown an improved yield (1.2-fold) in the production of this compound from its corresponding ketone. researchgate.netjmb.or.kr This demonstrates that even subtle changes in the active site's amino acid composition can significantly impact substrate specificity and catalytic efficiency. researchgate.netjmb.or.krresearchgate.net
The following table summarizes findings from various biocatalytic systems used to produce (R)- or (S)-1-(3-Methoxyphenyl)ethanol, illustrating the outcomes of different enzymatic approaches.
| Biocatalyst | Substrate | Product Enantiomer | Yield | Enantiomeric Excess (ee) | Reference(s) |
| Candida albicans / KRED-NADH-110 (Sequential) | (±)-1-(3-methoxyphenyl)ethanol | (R) | 70% | 91% | scielo.brscielo.br |
| Thermoanaerobacter ethanolicus (A85G/C295A/I86A mutant) | 3-methoxyacetophenone | (R) | - | - | researchgate.netjmb.or.kr (Reported 1.2-fold yield improvement) |
| Carrot (Daucus carota L.) | 3-methoxyacetophenone | (S) | 100% | 100% | researchgate.net |
| Debaryomyces hansenii P1 yeast | 3-methoxyacetophenone | (R) | 91% | >99% |
Stereoinversion Pathways and Their Mechanistic Implications
Stereoinversion is a powerful strategy in chiral synthesis, allowing for the conversion of an undesired enantiomer into the desired one. For 1-(3-methoxyphenyl)ethanol (B1583643), this can be achieved through both chemical and biocatalytic methods, each with distinct mechanistic pathways.
One of the most common chemical methods for achieving stereoinversion of a secondary alcohol is the Mitsunobu reaction . wikipedia.orgorganic-chemistry.org This reaction proceeds with a clean and predictable inversion of stereochemistry at the chiral center. organic-chemistry.org The mechanism involves the activation of the alcohol's hydroxyl group by triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.org
The key mechanistic steps are:
Triphenylphosphine attacks DEAD to form a betaine (B1666868) intermediate. wikipedia.org
This intermediate deprotonates the nucleophile (e.g., a carboxylic acid), which then forms an ion pair. wikipedia.org
The alcohol's oxygen attacks the activated phosphorus atom, forming an alkoxyphosphonium salt and displacing the DEAD-hydrazine. This converts the hydroxyl group into a good leaving group.
The conjugate base of the nucleophile then displaces the activated hydroxyl group via a classic Sₙ2 reaction, resulting in complete inversion of configuration. wikipedia.org
For instance, this compound can be converted to an (S)-ester, which can then be hydrolyzed to yield (S)-1-(3-Methoxyphenyl)ethanol. This process is utilized in the synthesis of pharmaceutical intermediates like (S)-rivastigmine. scielo.br
Alternatively, biocatalytic deracemization provides an elegant stereoinversion pathway. scielo.br This strategy often employs a dual-enzyme system in a sequential or concurrent manner. A typical process for converting a racemic mixture of (±)-1-(3-methoxyphenyl)ethanol to the pure (R)-enantiomer involves:
Enantioselective Oxidation: An (S)-selective alcohol dehydrogenase (e.g., from Candida albicans) oxidizes the (S)-alcohol to the corresponding ketone, 3-methoxyacetophenone, leaving the (R)-alcohol untouched. scielo.brscielo.br
Enantioselective Reduction: A second, (R)-selective ketoreductase (KRED) continuously reduces the newly formed ketone back into the (R)-alcohol. scielo.brscielo.br
By coupling these two reactions, the (S)-enantiomer is effectively inverted into the (R)-enantiomer, allowing for a theoretical yield of 100% for the desired (R)-product from the initial racemic mixture. scielo.br This process relies on the high stereoselectivity of each enzyme and often involves cofactor regeneration systems to be efficient.
Computational Chemistry and Molecular Dynamics Studies
Computational chemistry and molecular dynamics simulations have become indispensable tools for elucidating the mechanistic details of chemical and enzymatic transformations involving this compound. These methods provide insights at the atomic level, which are often inaccessible through experimental techniques alone. They allow for the characterization of transient species like reaction intermediates and transition states, and the detailed analysis of interactions between molecules, such as enzyme-substrate complexes.
Ab Initio and DFT Calculations for Reaction Intermediates
Density Functional Theory (DFT) has been employed to investigate the transformations of this compound and its precursor, 3-methoxyacetophenone. These computational studies are crucial for understanding the stereoselectivity observed in catalytic reactions.
Detailed research findings indicate that the electronic effects of the meta-substituted methoxy group play a significant role in stabilizing transition states during catalytic cycles. For instance, in the asymmetric hydrogenation of 3-methoxyacetophenone to form this compound using ruthenium (Ru) catalysts, DFT calculations have been used to model the transition state. These models help in identifying the steric and electronic factors that govern the enantioselectivity of the reaction.
Computational studies have suggested that the orientation of the methoxy group influences the energy barrier for the critical hydride transfer step in the catalytic process. This insight is vital for the rational design of more efficient and selective catalysts. By calculating the energy profiles of different reaction pathways, researchers can predict which catalyst-substrate conformations are most likely to lead to the desired (R)-enantiomer.
Table 1: Summary of DFT Calculation Findings for Related Transformations
| Computational Method | System Studied | Key Findings |
| DFT | Transition state modeling for the catalytic hydrogenation of 3-methoxyacetophenone. | The meta-methoxy group provides electronic stabilization to the transition state. The orientation of the methoxy group affects the energy barrier for hydride transfer. |
Molecular Docking and Simulation of Enzyme-Substrate Complexes
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a substrate, like this compound or its precursor ketone, within the active site of an enzyme.
Molecular docking studies have been utilized to predict the binding modes of substrates in the active sites of alcohol dehydrogenases, which are commonly used for the enzymatic reduction of ketones to produce chiral alcohols like this compound. These simulations can help explain the enantiomeric outcomes of such biocatalytic reactions.
A specific area of research has been the engineering of alcohol dehydrogenases to improve their activity and selectivity for specific substrates. For example, site-directed mutagenesis was applied to the alcohol dehydrogenase from Thermoanaerobacter ethanolicus (TeSADH). Computational modeling guided the creation of mutants with expanded binding pockets. The A85G/C295A/I86A triple mutant of TeSADH showed improved performance in the asymmetric reduction of 3'-methoxyacetophenone (B145981) to (R)-1-(3-methoxyphenyl)-ethanol. jmb.or.kr The yield of the (R)-alcohol was increased by 1.2-fold with this mutant, achieving a 58% yield compared to the 49% yield obtained with the double mutant (C295A/I86A). jmb.or.kr This improvement was attributed to the enlarged binding pocket being able to better accommodate the substrate. jmb.or.kr The high electronegativity of the oxygen atom in the methoxy group may also contribute to the preferential increase in yield with the triple mutant. jmb.or.kr
Table 2: Enzyme-Substrate Interaction Studies for the Synthesis of this compound
| Enzyme | Substrate | Key Findings from Docking/Simulation | Resulting Product Yield |
| Alcohol Dehydrogenase (generic) | 3-Methoxyacetophenone | Docking simulations predict binding modes and help forecast enantiomeric excess (ee) outcomes. | Not specified |
| Thermoanaerobacter ethanolicus Alcohol Dehydrogenase (TeSADH) Mutant A85G/C295A/I86A | 3'-Methoxyacetophenone | The triple mutation enlarges the small binding pocket, allowing it to better accommodate the substrate and leading to an improved conversion rate. jmb.or.kr | 58% jmb.or.kr |
Stereoselective Transformations and Applications of R 1 3 Methoxyphenyl Ethanol in Advanced Organic Synthesis
(R)-1-(3-Methoxyphenyl)ethanol as a Chiral Building Block
The strategic importance of this compound lies in its role as a chiral synthon. The secondary alcohol functionality can be readily converted into other functional groups with either retention or inversion of the stereochemical configuration. This control over stereochemistry is paramount in the synthesis of enantiomerically pure compounds, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired therapeutic effect.
A significant application of this compound is its use in the preparation of optically active amines. Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules.
The conversion of this compound to its corresponding amine with inverted stereochemistry, (S)-1-(3-methoxyphenyl)ethylamine, is a key transformation that highlights its utility. This process is often achieved through a sequence involving the activation of the hydroxyl group followed by nucleophilic substitution with a nitrogen source, which proceeds with inversion of configuration (Sɴ2 mechanism).
One established method is the Mitsunobu reaction. In a two-step process, this compound is first subjected to a Mitsunobu reaction, followed by hydrolysis, to yield (S)-1-(3-methoxyphenyl)ethylamine. scielo.br This transformation has been reported to proceed with a 60% yield and an enantiomeric excess (ee) of 91%. scielo.br
Another common strategy involves:
Activation: The alcohol is treated with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to form a sulfonate ester. This step proceeds with retention of the (R)-configuration.
Substitution: The resulting (R)-sulfonate is reacted with a nitrogen nucleophile like sodium azide. This Sɴ2 reaction inverts the stereocenter to form an (S)-azide.
Reduction: The (S)-azide is then reduced to the target (S)-amine, commonly via catalytic hydrogenation.
| Step | Reaction Type | Key Reagents | Stereochemistry |
| 1 | Mitsunobu Reaction | Diethyl azodicarboxylate (DEAD), Triphenylphosphine (B44618) (PPh₃), Phthalimide | Inversion |
| 2 | Hydrolysis/Aminolysis | Hydrazine | Retention |
| Overall | Transformation | (R)-Alcohol to (S)-Amine | Inversion |
The enantiopure nature of this compound makes it an important starting material for the synthesis of various APIs where stereochemistry is critical for efficacy and safety. smolecule.com
(S)-Rivastigmine is a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. jocpr.com The biologically active enantiomer is the (S)-form. mdpi.com (S)-1-(3-methoxyphenyl)ethylamine, which can be synthesized from this compound, is a key intermediate in the production of (S)-Rivastigmine. scielo.brmdpi.com The synthesis involves the reaction of this chiral amine with a suitable carbamoyl (B1232498) chloride to form the final carbamate (B1207046) drug, directly incorporating the crucial stereocenter derived from the starting alcohol.
The structural motif of this compound is a valuable component for a range of other therapeutically relevant molecules. Its derivatives have been investigated for various biological activities. For instance, (R)-1-(4-methoxyphenyl)ethanol, a closely related analogue, is used to prepare chiral 3-aryl-3-substituted propanoic acids which exhibit anti-inflammatory activity. researchgate.net The versatility of the chiral alcohol and the modifiable aromatic ring allows for its incorporation into diverse molecular scaffolds aimed at different therapeutic targets.
Precursor for Pharmaceutical Active Pharmaceutical Ingredients (APIs)
Synthetic Derivatization and Analogues of this compound
To explore structure-activity relationships (SAR) and develop new therapeutic agents, this compound can be synthetically modified to produce a variety of analogues.
Common derivatization strategies include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-methoxyacetophenone. scienceopen.com
Esterification and Etherification: Reaction of the hydroxyl group with various acids or alkylating agents produces a library of esters and ethers with modified physicochemical properties.
Aromatic Ring Substitution: The phenyl ring can undergo electrophilic substitution reactions to introduce additional functional groups, altering the electronic and steric properties of the molecule.
Analogue Synthesis: Replacing the methoxy (B1213986) group with other substituents, such as halogens, leads to analogues like (R)-1-(3-fluorophenyl)ethanol and (R)-1-(3-chlorophenyl)ethanol. These modifications can influence factors like metabolic stability and receptor binding affinity.
These derivatizations enable the fine-tuning of the molecule's properties, making this compound a versatile platform for the development of new chemical entities in medicinal chemistry.
Halogen-Substituted Analogues (e.g., Fluorophenyl and Chlorophenyl Ethanol Derivatives)
The introduction of halogen atoms, such as fluorine and chlorine, onto the phenyl ring of this compound can significantly alter its physical and chemical properties. These halogen-substituted analogues are of particular interest in medicinal chemistry, as the inclusion of halogens can enhance a molecule's metabolic stability and binding affinity to biological targets. nih.gov
The synthesis of these analogues, such as (R)-1-(3-fluorophenyl)ethanol and (R)-1-(3-chlorophenyl)ethanol, can be achieved through catalytic methods. For instance, the V115A/C295A/I86A mutant of Thermoanaerobacter ethanolicus alcohol dehydrogenase has been used to produce (R)-1-(3-chlorophenyl)-ethanol from 3'-chloroacetophenone. jmb.or.kr While high yields of up to 99% have been reported for such catalytic syntheses, the enantiomeric purity of the halogenated products may be lower, in the range of 87–90%, compared to their methoxy counterparts.
The presence of fluorine or chlorine substituents increases the polarity of the molecule, which in turn affects its solubility and how it behaves in chromatographic separations. Fluorinated derivatives, in particular, are frequently utilized in pharmaceutical development due to their improved metabolic stability.
Table 1: Comparison of Halogen-Substituted Analogues
| Compound | Substituent | Synthetic Method | Reported Yield | Enantiomeric Purity | Key Properties |
| (R)-1-(3-Fluorophenyl)ethanol | Fluorine | Catalytic | 99% | 87-90% | Increased polarity, enhanced metabolic stability. |
| (R)-1-(3-Chlorophenyl)ethanol | Chlorine | Catalytic | 63% (enzymatic) | - | Increased polarity. jmb.or.kr |
Functional Group Modifications for Enhanced Reactivity or Bioactivity
Modifying the functional groups of this compound can enhance its reactivity for further synthetic steps or improve its biological activity. These modifications can target the hydroxyl group, the methoxy group, or the aromatic ring itself.
One key application of this compound is as an intermediate in the synthesis of other biologically active compounds. mdpi.com For example, it is a precursor in the production of (S)-Rivastigmine, a drug used to treat Alzheimer's disease. This synthesis involves a series of reactions, including a Mitsunobu reaction, to convert the alcohol into an amine with the opposite stereochemistry.
Comparative Studies with (S)-Enantiomers and Racemic Mixtures in Transformations
The stereochemistry of 1-(3-Methoxyphenyl)ethanol (B1583643) plays a crucial role in its biological activity and its utility as a chiral building block. Comparative studies between the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture highlight the importance of stereochemical purity in various applications.
The two enantiomers, (R)- and (S)-1-(3-Methoxyphenyl)ethanol, exhibit opposite optical rotations, a key physical property that distinguishes them. For instance, the (S)-isomer has a reported specific optical rotation of [α]D²⁵ = −40.4°, while the (R)-isomer has a positive value.
In the context of pharmaceutical synthesis, the specific stereoisomer is often critical for therapeutic efficacy. For example, while this compound is used to synthesize certain compounds, its enantiomer, (S)-1-(3-methoxyphenyl)ethanol, is a useful chiral auxiliary in other chemical and pharmaceutical applications. researchgate.net The synthesis of enantiomerically pure forms is often achieved through asymmetric synthesis or resolution of a racemic mixture. Biocatalytic methods, such as enzymatic reduction of the corresponding ketone, are particularly effective in producing the (R)-enantiomer with high enantiomeric excess.
Chemical Reactivity of this compound Functional Groups
The chemical reactivity of this compound is primarily dictated by its two main functional groups: the hydroxyl group and the methoxy-substituted phenyl ring.
Oxidation Reactions of the Hydroxyl Group
The secondary hydroxyl group of this compound can be oxidized to the corresponding ketone, 3'-methoxyacetophenone (B145981). This transformation is a common and important reaction in organic synthesis. Various oxidizing agents can be employed to achieve this, including chromium-based reagents like chromium trioxide (CrO₃) or pyridinium (B92312) chlorochromate (PCC). The choice of oxidant and reaction conditions can be tailored to ensure high yields and prevent over-oxidation or side reactions.
Table 2: Oxidation of this compound
| Reactant | Product | Reagent |
| This compound | 3'-Methoxyacetophenone | Chromium trioxide (CrO₃) or Pyridinium chlorochromate (PCC) |
Reduction Chemistry of the Alcohol Moiety
Further reduction of the alcohol moiety in this compound is possible, though less common than oxidation as it removes the chiral center. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the hydroxyl group, ultimately yielding 1-(3-methoxyphenyl)ethane. This type of reaction effectively removes the functionality of the alcohol group.
Nucleophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring
Nucleophilic aromatic substitution (SNA) on the methoxy-substituted phenyl ring of this compound is generally difficult to achieve directly. The methoxy group is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. libretexts.org Such reactions typically require the presence of strong electron-withdrawing groups (like nitro groups) at the ortho or para positions to the leaving group to facilitate the substitution. libretexts.org Therefore, direct displacement of the methoxy group or other substituents on the ring by a nucleophile is not a facile process for this compound under standard conditions.
Analytical and Characterization Paradigms for Enantiopure R 1 3 Methoxyphenyl Ethanol
Advanced Chromatographic Techniques for Enantiomeric Purity and Separation
Chromatographic techniques are indispensable for the separation and quantification of enantiomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) often depends on the analyte's volatility and thermal stability.
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC stands as a versatile and widely adopted technique for the enantioseparation of a broad range of compounds. phenomenex.com The development of a robust chiral HPLC method involves a systematic approach to selecting the appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition to achieve baseline resolution of the enantiomers. chromatographyonline.com
For the separation of 1-(3-Methoxyphenyl)ethanol (B1583643) enantiomers, polysaccharide-based CSPs are often effective. ymc.co.jp One reported method utilizes a Phenomenex Lux 5u Cellulose-4 column (0.46 x 25 cm). rsc.org The separation was achieved using a mobile phase composed of n-hexane and i-propanol in a 90:10 ratio, with a flow rate of 0.7 mL/min. Detection was carried out at a wavelength of 214 nm. Under these conditions, the retention time for the minor enantiomer was 9.75 minutes, while the major (R)-enantiomer eluted at 10.21 minutes. rsc.org
Interactive Data Table: Chiral HPLC Parameters for 1-(3-Methoxyphenyl)ethanol
| Parameter | Value |
| Column | Phenomenex Lux 5u Cellulose-4 |
| Dimensions | 0.46 x 25 cm |
| Mobile Phase | n-hexane/i-propanol (90/10) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 214 nm |
| Retention Time (minor) | 9.75 min |
| Retention Time (major) | 10.21 min |
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Chiral Gas Chromatography is a powerful technique for determining the enantiomeric excess (ee) of volatile and thermally stable compounds like (R)-1-(3-Methoxyphenyl)ethanol. This method often employs capillary columns coated with a chiral stationary phase, such as derivatized cyclodextrins.
In one study, the enantiomeric excess of 1-(3-methoxyphenyl)ethanol was determined using a Hydrodex®-β-3P chiral capillary column (25 m × 0.25 mm × 0.25 m). scielo.br The analysis was performed with hydrogen as the carrier gas at a flow rate of 1 mL/min. The injector and detector temperatures were maintained at 200 °C and 220 °C, respectively. scielo.br A specific temperature program was used for the oven, starting at 100 °C for 3 minutes, then ramping up to 180 °C at a rate of 1.5 °C/min, and holding for 10 minutes. scielo.br This resulted in retention times of 22.95 minutes for the (R)-enantiomer and 23.60 minutes for the (S)-enantiomer. scielo.br
Interactive Data Table: Chiral GC Parameters for 1-(3-Methoxyphenyl)ethanol
| Parameter | Value |
| Column | Hydrodex®-β-3P |
| Dimensions | 25 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Hydrogen |
| Flow Rate | 1 mL/min |
| Injector Temperature | 200 °C |
| Detector Temperature | 220 °C |
| Oven Program | 100°C (3 min), then 1.5°C/min to 180°C (10 min) |
| Retention Time (R) | 22.95 min |
| Retention Time (S) | 23.60 min |
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are crucial for confirming the chemical structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of organic molecules. For this compound, the spectra provide characteristic signals that confirm its molecular framework.
In the ¹H NMR spectrum (400 MHz, CDCl₃), the following chemical shifts (δ) are observed: a multiplet between 7.29 and 7.23 ppm corresponding to one aromatic proton, a multiplet between 6.97 and 6.91 ppm for two aromatic protons, and a doublet of doublet of doublets at 6.81 ppm for the remaining aromatic proton. A quartet at 4.86 ppm is assigned to the methine proton, a singlet at 3.81 ppm corresponds to the methoxy (B1213986) group protons, a broad singlet at 2.04 ppm is for the hydroxyl proton, and a doublet at 1.48 ppm is attributed to the methyl protons. rsc.org
The ¹³C NMR spectrum (101 MHz, CDCl₃) shows peaks at δ 159.7, 147.6, 129.5, 117.7, 112.9, 110.9, 70.3, 55.2, and 25.1 ppm, which are consistent with the carbon skeleton of 1-(3-methoxyphenyl)ethanol. rsc.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is employed to determine the precise mass of a molecule, which in turn confirms its elemental composition. measurlabs.com For this compound (C₉H₁₂O₂), the calculated monoisotopic mass is 152.083730 Da. chemspider.com HRMS analysis provides an experimental mass that is very close to this theoretical value, thereby confirming the molecular formula.
Optical Rotation Measurements for Stereochemical Assignment
Optical rotation is a key physical property used to assign the absolute stereochemistry of a chiral molecule. The direction and magnitude of the rotation of plane-polarized light are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).
For this compound, a positive specific rotation is typically observed. One study reported a specific rotation of [α]D²⁹ = +20.79 (c = 0.49, CH₂Cl₂). rsc.org Another source reported a value of [α]D²⁵ = -30.4 (c = 1.00 in CHCl₃) for the (S)-enantiomer, which is consistent with a positive value for the (R)-enantiomer. rsc.org
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules. nih.govspringernature.comnih.gov This powerful analytical technique provides a three-dimensional map of the atomic arrangement within a single crystal, allowing for the precise spatial visualization of all stereogenic centers. The determination of the absolute configuration relies on a phenomenon known as anomalous dispersion or resonant scattering. nih.gov
When X-rays interact with the electron cloud of an atom, particularly those of heavier elements, a small phase shift occurs. This effect becomes significant when the energy of the X-ray beam is near the absorption edge of an atom in the crystal. nih.gov For a chiral, non-centrosymmetric crystal, this leads to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), breaking Bijvoet's law. The analysis of these intensity differences allows for the unequivocal assignment of the absolute stereochemistry of the molecule.
For an organic molecule composed primarily of light atoms such as carbon, hydrogen, and oxygen, like this compound, the anomalous scattering effect is weak. nih.gov However, modern diffractometers and advanced computational methods have made it increasingly possible to determine the absolute configuration of such light-atom structures, provided that high-quality single crystals can be obtained and the data is collected with high precision. mit.edu
In cases where the parent molecule does not readily form crystals suitable for X-ray diffraction, a common strategy is to synthesize a crystalline derivative. For a chiral alcohol such as this compound, this could involve esterification with a carboxylic acid containing a heavier atom (e.g., bromine or chlorine) to enhance the anomalous scattering signal and improve the likelihood of forming a well-ordered crystal lattice. The known absolute configuration of the derivatizing agent can also serve as an internal reference.
The result of a successful X-ray crystallographic analysis is a set of crystallographic data that describes the crystal structure in detail. This data is typically deposited in crystallographic databases, such as the Cambridge Structural Database (CSD), for public access. A comprehensive search for a publicly available crystal structure of this compound or a suitable derivative that would allow for the presentation of its specific crystallographic data was conducted; however, no such specific dataset was found in the available literature.
The following table illustrates the typical crystallographic data that would be generated from such a study and is essential for the validation and dissemination of the structural findings.
Interactive Table: Representative Crystallographic Data for a Chiral Organic Molecule
Below is an example of the kind of data that would be presented in a crystallographic study. Please note that this is a representative table, as specific crystallographic data for this compound is not publicly available.
| Parameter | Description | Example Value |
| Crystal Data | ||
| Chemical Formula | The elemental composition of the molecule. | C₉H₁₂O₂ |
| Formula Weight | The molar mass of the compound. | 152.19 g/mol |
| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal structure. For a chiral molecule, this must be a non-centrosymmetric group. | P2₁ |
| a, b, c [Å] | The lengths of the unit cell axes. | a = 8.5, b = 6.2, c = 9.8 |
| α, β, γ [°] | The angles between the unit cell axes. | α = 90, β = 105, γ = 90 |
| Volume [ų] | The volume of the unit cell. | 502.5 |
| Z | The number of molecules per unit cell. | 2 |
| Data Collection | ||
| Radiation [Å] | The wavelength of the X-rays used for the diffraction experiment (e.g., Mo Kα or Cu Kα). | Mo Kα (λ = 0.71073) |
| Temperature [K] | The temperature at which the data was collected, often cryogenic to reduce thermal motion. | 100 |
| Refinement | ||
| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
| Weighted R-factor (wR2) | A weighted measure of the agreement between the model and the data. | 0.110 |
| Flack Parameter | A critical parameter for determining the absolute configuration. A value close to 0 for the correct enantiomer. | 0.02(3) |
The Flack parameter is of particular importance for the determination of the absolute configuration. nih.gov A value close to zero with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct. Conversely, a value approaching one would suggest that the inverted structure is the correct one.
Emerging Research Frontiers and Future Prospects of R 1 3 Methoxyphenyl Ethanol
Development of Next-Generation Sustainable and Highly Enantioselective Synthetic Routes
The primary method for producing (R)-1-(3-Methoxyphenyl)ethanol is the asymmetric reduction of its corresponding prochiral ketone, 3-methoxyacetophenone. Research is intensely focused on developing more sustainable and efficient catalytic systems to achieve high enantioselectivity. mdpi.com
Current strategies include:
Transition Metal-Catalyzed Reductions : Chiral transition metal complexes are widely used to facilitate the enantioselective synthesis of chiral alcohols. organicreactions.org Systems involving ruthenium, iridium, and copper have been reported for the asymmetric reduction of ketones. sigmaaldrich.com For instance, an Iridium-catalyzed asymmetric silane (B1218182) reduction of 3'-methoxyacetophenone (B145981) has been explored.
Organocatalysis : Metal-free organocatalysts present a greener alternative to transition metal catalysts. Oxazaborolidine catalysts, for example, are effective for the enantioselective reduction of various ketones. organicreactions.orgnih.gov
Dynamic Kinetic Resolution (DKR) : This powerful technique combines the kinetic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomer. mdpi.comencyclopedia.pub A DKR protocol for the acetate (B1210297) of 1-(3-methoxyphenyl)ethanol (B1583643) has been reported to achieve a 91% yield with high enantiomeric purity. This approach often involves a combination of a lipase (B570770) for the resolution and a metal catalyst (e.g., Ruthenium-based) for the racemization. mdpi.com
The drive towards sustainability emphasizes energy efficiency, the use of renewable feedstocks, and the development of recyclable catalysts, such as immobilized enzymes, to minimize waste and facilitate continuous operation.
| Method | Catalyst/System | Key Features | Reported Yield/Enantiomeric Excess (ee) |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ruthenium-peptide ligand complexes | Uses isopropanol (B130326) as a hydrogen source; mild conditions. sigmaaldrich.com | Excellent yields and ee's reported for acetophenone (B1666503) derivatives. sigmaaldrich.com |
| Biocatalytic Deracemization | Candida albicans and a ketoreductase | Sequential oxidation and reduction steps. scielo.br | 70% yield and 91% ee for this compound. scielo.br |
| Dynamic Kinetic Resolution (DKR) | Lipase and Ru-catalyst | Converts racemic mixture entirely to one enantiomer. mdpi.com | 91% yield and high enantiomeric purity for the acetate derivative. |
| Oxazaborolidine-Catalyzed Reduction | In situ generated oxazaborolidine | High enantioselectivity for various ketones. nih.govresearchgate.net | High ee (91-98%) for aryl methyl ketones. nih.gov |
Discovery and Engineering of Novel Biocatalysts with Tailored Specificity and Activity
Biocatalysis offers a highly selective and environmentally friendly route to chiral alcohols. nih.govwisdomlib.org The use of whole microbial cells or isolated enzymes for the asymmetric reduction of ketones is a well-established and powerful strategy. organicreactions.orgnih.gov
Research in this area is advancing on several fronts:
Screening of Microorganisms : Various yeast strains, including Saccharomyces cerevisiae, have been screened for their ability to reduce acetophenone derivatives. In a specific screening for the synthesis of 1-(3-methoxyphenyl)ethanol, the Debaryomyces hansenii P1 strain was found to be particularly effective.
Enzyme Discovery : The search for novel alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) from diverse microbial sources is ongoing. rsc.orgrsc.org These enzymes are often NAD(P)H-dependent, and efficient cofactor regeneration systems are crucial for their industrial application. nih.govrsc.org
Protein Engineering : Rational design and directed evolution are being used to create tailor-made enzymes with enhanced activity, stability, and specificity for non-natural substrates. nih.gov For example, amine dehydrogenases have been engineered from amino acid dehydrogenases to enable the synthesis of chiral amino alcohols. frontiersin.org This approach improves catalytic efficiency and expands the toolbox of available biocatalysts for producing valuable chiral compounds. frontiersin.org Recombinant E. coli systems co-expressing a carbonyl reductase and a cofactor-regeneration enzyme (like glucose dehydrogenase) represent a versatile platform for producing a wide range of chiral alcohols. nih.govnih.gov
Expansion into Novel Pharmaceutical and Agrochemical Applications
The primary value of this compound lies in its role as a chiral synthon. Chiral alcohols are crucial intermediates for many pharmaceuticals and fine chemicals. nih.govresearchgate.net
Pharmaceuticals : A prominent application of this compound is as a key intermediate in the synthesis of (S)-Rivastigmine, a drug used in the management of Alzheimer's disease. scielo.br The chiral alcohol is converted to the corresponding chiral amine, (S)-1-(3-methoxyphenyl)-ethylamine, which is a core component of the final drug molecule. scielo.br The broader class of chiral 1,2-amino alcohols, accessible from chiral alcohols, are prevalent structural motifs in many pharmaceutical molecules, including drugs for treating hypotension and asthma. acs.org
Agrochemicals : While specific agrochemical applications for this compound are not extensively detailed in the provided search results, the general importance of chiral molecules in agrochemicals is well-established. Enantiomerically pure compounds often exhibit higher efficacy and reduced environmental impact compared to their racemic mixtures. The versatile chemistry of chiral alcohols makes them attractive starting materials for the synthesis of novel, stereochemically defined pesticides and herbicides. mdpi.com
Deeper Mechanistic Understanding for Rational Catalyst Design and Reaction Optimization
Optimizing existing synthetic routes and designing novel, more efficient catalysts requires a fundamental understanding of the reaction mechanisms.
Computational Studies : Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the transition states of asymmetric reactions. For the synthesis of this compound via catalytic hydrogenation, studies indicate that the electronic properties of the meta-methoxy group play a key role in stabilizing the crucial transition state, thus influencing the reaction's stereochemical outcome.
Rational Catalyst Design : A deeper mechanistic insight allows for the rational design of chiral ligands and catalysts. monash.edupnas.org By understanding the key interactions between the catalyst, substrate, and reagents at the molecular level, it becomes possible to modify the catalyst structure to improve enantioselectivity and reaction rates. pnas.org This involves tailoring the steric and electronic properties of ligands to create a highly specific chiral environment around the catalytic center. monash.edupnas.org This approach is moving the field away from empirical screening and towards the predictable development of highly effective catalysts for specific transformations. pnas.org
Integration of Synthetic Methodologies with Continuous Flow and Automated Synthesis Technologies
The integration of advanced synthetic methods with modern process technologies like continuous flow chemistry is a major frontier in chemical manufacturing. mdpi.comnih.gov
Continuous Flow Synthesis : Performing reactions in microreactors or other flow systems offers numerous advantages over traditional batch processing. These include enhanced control over reaction parameters (temperature, pressure, residence time), improved heat and mass transfer, increased safety, and easier scalability. nih.govnih.gov
Catalysis in Flow : Continuous flow systems are particularly well-suited for catalytic reactions. Immobilized catalysts, including both enzymes and transition metal complexes, can be packed into columns or reactors, allowing the reactant stream to flow through. nih.gov This setup simplifies product purification, as the catalyst is retained within the reactor, and enables the catalyst to be reused over extended periods.
Automation and Process Intensification : Flow chemistry paves the way for automated, multi-step syntheses. nih.gov By coupling multiple reactor units in sequence, complex molecules can be constructed in a continuous, uninterrupted process. nih.govnih.gov For example, the biocatalytic synthesis of chiral amino alcohols has been demonstrated in a cascading continuous-flow microreactor system, representing a step towards the automated production of these valuable compounds. nih.gov The combination of dynamic kinetic resolution with continuous flow has been used to produce key chiral intermediates for active pharmaceutical ingredients, overcoming catalyst incompatibility issues that can arise in batch processes. mdpi.comencyclopedia.pub
Q & A
Basic: What are the most reliable synthetic routes for enantioselective preparation of (R)-1-(3-Methoxyphenyl)ethanol?
Answer:
The asymmetric synthesis of this compound can be achieved via biocatalytic reduction or chiral catalyst-mediated methods. For instance, enzymatic reduction using alcohol dehydrogenases (e.g., Saccharomyces cerevisiae enzymes) selectively reduces prochiral ketones to the desired (R)-enantiomer. A reported procedure involves reacting 3-methoxyacetophenone with NADH-dependent reductases under optimized pH and temperature, yielding the product with >97% enantiomeric excess (ee) . Alternatively, chiral Ru or Ir catalysts in asymmetric hydrogenation reactions can achieve similar selectivity, though reaction conditions (solvent, pressure) require precise optimization .
Advanced: How can reaction conditions be tuned to mitigate low yields in methoxy-substituted secondary alcohol synthesis?
Answer:
Methoxy groups can introduce steric and electronic challenges. For example, Fe(NO₃)₃-promoted reactions with 1-(3-methoxyphenyl)ethanol exhibit lower yields due to competing side reactions (e.g., oxidation or ether formation). Lowering reaction temperatures (e.g., from 80°C to 50°C) and using polar aprotic solvents (e.g., acetonitrile) can suppress undesired pathways . Additionally, protecting the methoxy group as a silyl ether prior to synthesis may enhance reactivity .
Basic: What spectroscopic and chromatographic methods validate the stereochemical purity of this compound?
Answer:
- Chiral HPLC/GC : Columns like Chiralcel OD-H or Cyclodextrin-based phases resolve enantiomers. For example, GC analysis of the compound shows distinct retention times for (R)- and (S)-enantiomers (24.15 min for (R) and 24.53 min for (S)) .
- NMR : The methine proton (C-OH) in the (R)-configuration exhibits a quartet (δ 4.84–4.89 ppm, J = 6.4 Hz), while confirms the chiral center at δ 70.3 ppm .
- Optical Rotation : The (R)-enantiomer shows [α]D²⁵ = −40.4 (c = 1.1, CHCl₃), contrasting with the (S)-form’s positive rotation .
Advanced: How does the methoxy substituent’s position influence catalytic asymmetric reactions?
Answer:
The meta-methoxy group in this compound creates electronic effects that stabilize transition states in catalytic cycles. For example, in Ru-catalyzed hydrogenation, the electron-donating methoxy group enhances substrate binding to the metal center, improving enantioselectivity. However, steric hindrance from the meta position can reduce turnover frequency compared to para-substituted analogs . Computational studies (DFT) suggest that the methoxy group’s orientation affects the energy barrier for hydride transfer .
Basic: What functional group transformations are feasible with this compound?
Answer:
- Oxidation : Chromic acid converts the alcohol to 3-methoxyacetophenone, a key intermediate for further derivatization .
- Esterification : Reaction with acetyl chloride yields the acetate derivative, useful in protecting-group strategies .
- Substitution : Thionyl chloride generates the corresponding chloride, enabling nucleophilic displacement reactions .
Advanced: What strategies address racemization during derivatization or storage of this compound?
Answer:
Racemization occurs under acidic or high-temperature conditions. To mitigate:
- Storage : Keep at −20°C in inert atmospheres (N₂/Ar) to prevent oxidation and chiral inversion .
- Derivatization : Use mild conditions (e.g., DMAP-catalyzed acylations at 0°C) to retain stereochemical integrity .
- Analysis : Monitor ee via chiral HPLC at multiple reaction stages to detect early racemization .
Basic: How does this compound compare structurally to its para-methoxy analog?
Answer:
The meta substitution alters electronic distribution and steric accessibility. For example:
- NMR Shifts : The meta-methoxy group deshields adjacent aromatic protons (δ 6.82–6.96 ppm) compared to para-substituted analogs (δ 6.84–6.95 ppm) .
- Reactivity : Para-methoxy analogs undergo faster oxidation due to reduced steric hindrance at the benzylic position .
Advanced: What computational tools predict the enantioselectivity of this compound synthesis?
Answer:
- Docking Simulations : Molecular docking with enzyme active sites (e.g., alcohol dehydrogenase) predicts binding modes and ee outcomes .
- DFT Calculations : Transition state modeling for catalytic hydrogenation identifies steric and electronic contributions to selectivity .
- Machine Learning : Training models on existing asymmetric reduction datasets can forecast optimal catalysts for novel substrates .
Basic: What are the documented biological activities of this compound derivatives?
Answer:
Derivatives such as nitroethanol analogs (e.g., (R)-1-(3-methoxyphenyl)-2-nitroethanol) show antibacterial activity against Staphylococcus aureus (MIC = 8 µg/mL). The chiral center is critical; (S)-enantiomers are less active, highlighting structure-activity dependence .
Advanced: How do solvent effects influence the catalytic efficiency of this compound synthesis?
Answer:
- Polar Protic Solvents (e.g., ethanol): Stabilize transition states in enzymatic reductions but may denature proteins at high concentrations .
- Aprotic Solvents (e.g., THF): Improve catalyst solubility in metal-mediated reactions but reduce enantioselectivity due to weaker substrate-catalyst interactions .
- Solvent-Free Conditions : Enhance reaction rates in microwave-assisted syntheses but require precise temperature control to avoid racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
